molecular formula C15H24N2O4 B3059499 Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 39203-22-0

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B3059499
CAS No.: 39203-22-0
M. Wt: 296.36 g/mol
InChI Key: WDLMZCIJFJNVJS-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound featuring a diazabicyclo[2.2.1]heptene core with two tert-butyl ester groups. This structure is derived from the norbornene scaffold, where two nitrogen atoms replace bridgehead carbons, creating a strained, rigid framework. The tert-butyl groups confer steric bulk, influencing reactivity and stability.

Synthesis typically involves esterification of the parent diacid or its derivatives. For example, analogous compounds like diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate are prepared via Diels-Alder reactions followed by hydrogenation and esterification steps . The tert-butyl variant is likely synthesized using tert-butanol under acidic conditions (Fischer–Speier esterification) .

Properties

IUPAC Name

ditert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17(16)13(19)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLMZCIJFJNVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(N1C(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296571
Record name di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39203-22-0
Record name 2,3-Bis(1,1-dimethylethyl) 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Biological Activity

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (DBDD) is a bicyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and interaction with biological systems.

Chemical Structure and Properties

DBDD is characterized by the presence of two tert-butyl groups and two carboxylate moieties, which contribute to its steric bulk and reactivity. The compound can be represented as follows:

  • Molecular Formula : C15_{15}H24_{24}N2_{2}O4_{4}
  • Molecular Weight : 296.36 g/mol
  • CAS Number : 39203-22-0

Acidic and Basic Functionalities

DBDD contains both acidic (carboxylate groups) and basic (nitrogens) functionalities, which influence its proton transfer properties in solution. Understanding its pKa values is crucial for predicting its behavior in various chemical environments, which can impact its biological activity .

Reactivity and Potential Applications

The nitrogen atoms in DBDD can act as nucleophiles due to their lone pairs, allowing the compound to interact with various electrophiles. This property suggests potential applications in organic synthesis and the development of new materials .

Additionally, the ability of DBDD to accept and donate protons indicates its potential role in designing ion-conducting polymers, which are valuable in battery technologies and electrochemical devices .

Synthesis Methods

DBDD can be synthesized through several methods that typically involve the formation of the bicyclic structure followed by functionalization of the carboxylate groups. Specific synthesis pathways may include:

  • Cyclization Reactions : Utilizing diazabicyclic intermediates.
  • Functional Group Modifications : Introducing tert-butyl groups via alkylation reactions.

Interaction Studies

Research has focused on how DBDD interacts with other chemical entities, particularly in biological systems. Initial studies suggest that DBDD may exhibit interactions with biomolecules that could lead to therapeutic applications.

Case Study 1: Ion-Conducting Polymers

A study investigated the incorporation of DBDD into polymer chains to assess its influence on ionic conductivity. The results indicated that DBDD-enhanced ionic transport properties in polymer matrices, making them suitable for use in electrochemical devices.

PropertyValue
Ionic ConductivityIncreased by 30% with DBDD incorporation
StabilityMaintained over 100 cycles

Case Study 2: Organic Synthesis Applications

In another study, DBDD was utilized as a reagent in organic synthesis, demonstrating its ability to facilitate nucleophilic substitutions effectively. The compound's reactivity was compared to similar bicyclic compounds.

CompoundReaction Yield (%)
DBDD85%
Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate75%

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with 1,3-dienes (e.g., cyclopentadiene), forming bicyclo[2.2.1]heptane derivatives. This reaction is stereospecific, favoring the endo transition state due to secondary orbital interactions .

Example Reaction:
Di-tert-butyl azodicarboxylate + cyclopentadiene → Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Conditions: Ether, 24–48 hours at room temperature .
Yield: 94% .

Hydrogenation of the Olefinic Bond

Catalytic hydrogenation reduces the strained double bond, yielding saturated bicyclic hydrazines.

Example Reaction:
C15H24N2O4H2/PtO2C15H26N2O4\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_4\xrightarrow{\text{H}_2/\text{PtO}_2}\text{C}_{15}\text{H}_{26}\text{N}_2\text{O}_4
Conditions: Hydrogen (1 atm), methanol, platinum dioxide catalyst, room temperature .
Yield: >95% .
Key Data:

  • The saturated product retains the diazabicyclic framework but exhibits reduced strain .

Hydrolysis of Tert-Butyl Esters

Acid- or base-mediated hydrolysis cleaves the tert-butyl ester groups, generating hydrazine derivatives.

Example Reaction:
Di-tert-butyl ester → Hydrazine dicarboxylic acid
Conditions:

  • Acidic: HCl (conc.), reflux .

  • Basic: NaOH (aq.), room temperature .
    Applications: The hydrolyzed product serves as a precursor for bioactive molecule synthesis .

Ozonolysis

Ozonolysis cleaves the double bond, forming ozonides that decompose to epoxides and aldehydes.

Example Reaction:
Bicyclic olefinO3/Et2OEndo cis 4 methoxy 5 methoxycarbonyl 6 formyl 1 4 epoxy 2 3 dioxacyclopenta 2 3 d cyclohexane\text{Bicyclic olefin}\xrightarrow{\text{O}_3/\text{Et}_2\text{O}}\text{Endo cis 4 methoxy 5 methoxycarbonyl 6 formyl 1 4 epoxy 2 3 dioxacyclopenta 2 3 d cyclohexane}
Conditions: Ozone in diethyl ether, followed by reductive workup .
Key Data:

  • X-ray crystallography confirmed the epoxide and formyl products .

Reductive Cleavage of the N–N Bond

Zinc-acetic acid reduces the N–N bond, yielding bicyclic amines.

Example Reaction:
C15H24N2O4Zn HOAcBicyclo 2 2 1 heptane diamine derivative\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_4\xrightarrow{\text{Zn HOAc}}\text{Bicyclo 2 2 1 heptane diamine derivative}
Conditions: Zinc dust, glacial acetic acid, reflux .
Yield: 70–85% .

1,3-Dipolar Cycloaddition with Nitrile Oxides

The compound undergoes regioselective [3+2] cycloadditions with aryl nitrile oxides, forming isoxazole derivatives.

Example Reaction:
Bicyclic hydrazine+Ar C N OIsoxazole fused bicyclic compound\text{Bicyclic hydrazine}+\text{Ar C N O}\rightarrow \text{Isoxazole fused bicyclic compound}
Conditions: Dry THF, room temperature .
Key Data:

  • Reactions proceed via a concerted mechanism, with stereochemical outcomes influenced by steric effects .

Dihydroxylation

Osmium tetroxide-mediated dihydroxylation adds hydroxyl groups across the double bond.

Example Reaction:
C15H24N2O4OsO4/NMODi tert butyl 5 6 dihydroxy 2 3 diazabicyclo 2 2 1 heptane 2 3 dicarboxylate\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_4\xrightarrow{\text{OsO}_4/\text{NMO}}\text{Di tert butyl 5 6 dihydroxy 2 3 diazabicyclo 2 2 1 heptane 2 3 dicarboxylate}
Conditions: N-Methylmorpholine N-oxide (NMO), catalytic OsO4_4, THF/H2_2O .
Yield: 90–95% .

Intramolecular Buchwald-Hartwig N-Arylation

Palladium-catalyzed coupling forms nitrogen-containing heterocycles.

Example Reaction:
2 Bromobenzyl substituted derivativePd OAc 2/SPhosTricyclic indole analog\text{2 Bromobenzyl substituted derivative}\xrightarrow{\text{Pd OAc }_2/\text{SPhos}}\text{Tricyclic indole analog}
Conditions: Pd(OAc)2_2, SPhos ligand, Cs2_2CO3_3, toluene, 110°C .
Yield: 75–80% .

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Yield
Diels-AlderCyclopentadiene, etherBicyclo[2.2.1]heptane derivative94%
HydrogenationH2_2/PtO2_2, MeOHSaturated diazabicyclic compound>95%
OzonolysisO3_3, Et2_2OEpoxide-formyl product65%
1,3-Dipolar CycloadditionAryl nitrile oxides, THFIsoxazole-fused bicyclic compound85%

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Bicyclic Dicarboxylates

Compound Name Bridge Heteroatoms Ester Groups Molecular Weight (g/mol) Key Applications Reference IDs
Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate N, N tert-butyl ~310.4 Organic synthesis, ROMP
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate N, N ethyl 268.3 Bicyclo[2.1.0]pentane precursor
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate O methyl 224.2 ROMP, hydrogel formation
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate O isoamyl 324.4 Crystallography studies
Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate None (chlorinated) butyl 546.9 Flame retardants, plasticizers

Key Observations :

  • Heteroatom Effects : Nitrogen bridges (as in diazabicyclo derivatives) enhance rigidity and reactivity in cycloadditions compared to oxygen analogs .
  • Steric Bulk : tert-butyl esters hinder polymerization rates in ROMP due to steric shielding, whereas methyl or ethyl esters exhibit higher reactivity .

Reactivity in Polymerization

Table 2: ROMP Reactivity of Selected Monomers

Monomer Catalyst Relative Reactivity Steric Hindrance Reference IDs
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Ru(PPh₃)₂Cl₂(CHPh) High Low
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Grubbs catalyst Moderate Moderate
This compound Grubbs catalyst Low High
(1R,2S,3R,4S)-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Ru carbene High Low

Findings :

  • Steric hindrance from tert-butyl groups reduces ROMP reactivity by ~50% compared to methyl esters .
  • Oxygen-bridged monomers (e.g., 7-oxanorbornenes) polymerize faster than nitrogen analogs due to lower ring strain and steric demands .

Q & A

Q. What are the standard synthetic routes for preparing Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate?

The compound is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and dicarboxylate derivatives. For example, dimethyl esters of similar bicyclic systems are produced by reacting cyclopentadiene with dimethyl maleate under thermal conditions . Modifications to ester groups (e.g., tert-butyl) can be achieved via transesterification using NaOtBu, which selectively substitutes sterically accessible positions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • 1H NMR : Look for characteristic signals such as singlets for tert-butyl groups (δ ~1.2–1.4 ppm), resonances for bicyclic protons (δ ~5.0–6.0 ppm for olefinic or diazabicyclic protons), and ester carbonyl carbons (δ ~155–170 ppm in 13C NMR) .
  • IR : Ester carbonyl stretches appear at ~1725 cm⁻¹, while diazabicyclic N-H or C=N stretches (if present) may occur at ~1600–1650 cm⁻¹ .

Q. What are the key applications of this compound in organic synthesis?

It serves as a precursor for catalytic intermediates, particularly in Pd/norbornene-mediated C-H activation. For instance, it acts as a transient mediator in meta-C-H alkylation of phenylalanine derivatives, enabling regioselective functionalization without racemization .

Advanced Research Questions

Q. How can reaction selectivity (endo/exo or positional) be controlled during transesterification or functionalization?

Transesterification with NaOtBu favors substitution at sterically accessible sites. For dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, the exo-methyl ester is replaced by tert-butyl with 81:19 exo:endo selectivity due to reduced steric hindrance . Solvent polarity and catalyst choice (e.g., Pd/C vs. Rh complexes) further influence selectivity in hydrogenation or cycloaddition reactions .

Q. What experimental conditions optimize catalytic hydrogenation of the diazabicyclic olefin?

Hydrogenation over 10% Pd/C at 12–15 psi H₂ in ether or THF typically reduces the olefin to the saturated bicyclo[2.2.1]heptane derivative within 1 hour. Monitoring via NMR (loss of δ ~5.0–6.0 ppm olefin signals) confirms completion .

Q. How does this compound influence polymer crystallization and mechanical properties?

Metal salts of bicyclo[2.2.1]heptene-dicarboxylates (e.g., aluminum derivatives) act as nucleating agents for isotactic polypropylene (iPP). At 0.2 wt% concentration, they enhance crystallization peak temperature, improve optical clarity, and increase tensile strength by promoting heterogeneous nucleation .

Data Analysis and Contradiction Resolution

Q. How can conflicting results in catalytic efficiency be resolved when using different metal catalysts?

Discrepancies in yields or selectivity (e.g., Pd vs. Rh systems) often arise from ligand effects or catalyst loading. For meta-C-H alkylation, Pd with pyridine ligands outperforms Rh due to better π-coordination with the norbornene mediator . Systematic variation of ligands (e.g., monodentate vs. bidentate) and pressure/temperature conditions is critical for reproducibility.

Q. What strategies address low yields in large-scale synthesis?

Scaling up Diels-Alder reactions requires strict control of cyclopentadiene freshness (to prevent dimerization) and stepwise esterification. Sonication-assisted methods, as used in diisoamyl ester synthesis, improve mixing and reduce reaction times .

Methodological Best Practices

Q. What crystallization techniques are recommended for isolating pure derivatives?

Recrystallization from methanol or ether/hexane mixtures effectively purifies saturated derivatives. For X-ray-quality crystals, slow evaporation from dichloromethane/hexane at 4°C is advised .

Q. How can computational modeling complement experimental studies on reaction mechanisms?

Density functional theory (DFT) calculations can predict transition states for Diels-Alder regioselectivity or hydrogenation pathways. For example, modeling the steric effects of tert-butyl groups explains selectivity trends in transesterification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

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